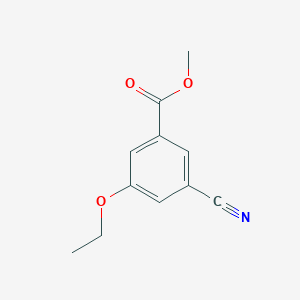

Methyl 3-cyano-5-ethoxybenzoate

Description

Overview of Benzoate (B1203000) Derivatives in Synthetic and Medicinal Chemistry

Benzoate derivatives, which include a wide variety of acids, salts, and esters, are fundamental building blocks in chemistry. drugbank.com Their utility spans from serving as preservatives in food and cosmetics to acting as key intermediates in the synthesis of pharmaceuticals. wikipedia.org In medicinal chemistry, the benzoate scaffold is present in a diverse range of therapeutic agents.

For instance, a series of benzoic acid derivatives have been synthesized and evaluated for their ability to inhibit influenza neuraminidase, a key target in antiviral therapy. acs.org Furthermore, certain benzoate derivatives have been investigated for the treatment of neurodegenerative conditions like Alzheimer's disease, with studies showing they can possess activity similar to nerve growth factor (NGF). google.com The chemical versatility of the carboxyl group allows for its transformation into esters, amides, and other functional groups, enabling chemists to fine-tune the properties of molecules for specific biological targets. acs.orgyoutube.com This adaptability has cemented the role of benzoates as a privileged structure in drug discovery and development. drugbank.com

Significance of Cyano and Ethoxy Substituted Aromatic Systems in Advanced Chemical Scaffolds

The functionality of an aromatic compound is heavily influenced by its substituents. The cyano and ethoxy groups in Methyl 3-cyano-5-ethoxybenzoate are particularly significant in the design of advanced chemical structures.

The cyano group (or nitrile group) is a versatile and valuable functional group in medicinal chemistry, found in more than 60 approved small-molecule drugs. nih.govrsc.org Its inclusion in a molecule can serve several purposes. The linear and polar nature of the cyano group allows it to form a variety of interactions with biological targets, including hydrogen bonds and polar interactions. researchgate.nettaylorandfrancis.com It can act as a bioisostere, mimicking other functional groups such as carbonyls and halogens, which is a common strategy in drug design to modulate a compound's biological activity. researchgate.net Furthermore, incorporating a nitrile can enhance a drug's pharmacokinetic profile by blocking metabolically susceptible sites, thereby increasing its stability in the body. researchgate.net In some contexts, the cyano group can also function as a reactive "warhead" to form covalent bonds with protein targets, a strategy used in the development of certain covalent inhibitors. nih.govrsc.org

Scope and Research Focus on this compound

The research focus on this compound lies primarily in its potential as a versatile intermediate for the synthesis of more complex and biologically active molecules. Its structure combines the established utility of the benzoate ester with the modulating effects of the cyano and ethoxy groups.

This trifunctionalized aromatic ring serves as a valuable platform for further chemical modification. The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted into various amides, opening pathways to new classes of compounds. The cyano group can be transformed into amines, amides, or carboxylic acids, providing additional points for diversification. researchgate.net

Given the known roles of its functional components, this compound is a promising starting material for discovery programs targeting a range of diseases. The strategic placement of the electron-withdrawing cyano group and the electron-donating ethoxy group creates a specific electronic landscape on the aromatic ring, which can be exploited for targeted chemical reactions and specific interactions with biological macromolecules. The primary value of this compound in contemporary research is therefore as a sophisticated building block for constructing novel chemical entities with tailored pharmacological profiles.

Compound Data

Below are interactive tables detailing the properties of this compound and a list of the chemical compounds mentioned throughout this article.

Table 1: Physicochemical Properties of this compound (Note: Data for this specific compound is limited; values are often predicted or based on structurally similar compounds.)

| Property | Value |

| Molecular Formula | C₁₁H₁₁NO₃ |

| Molecular Weight | 205.21 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not widely available |

| Appearance | Likely a solid or liquid |

Structure

3D Structure

Properties

Molecular Formula |

C11H11NO3 |

|---|---|

Molecular Weight |

205.21 g/mol |

IUPAC Name |

methyl 3-cyano-5-ethoxybenzoate |

InChI |

InChI=1S/C11H11NO3/c1-3-15-10-5-8(7-12)4-9(6-10)11(13)14-2/h4-6H,3H2,1-2H3 |

InChI Key |

RPHXTKMDZHRQJX-UHFFFAOYSA-N |

SMILES |

CCOC1=CC(=CC(=C1)C(=O)OC)C#N |

Canonical SMILES |

CCOC1=CC(=CC(=C1)C(=O)OC)C#N |

Origin of Product |

United States |

Mechanistic Studies and Derivatization Chemistry of Methyl 3 Cyano 5 Ethoxybenzoate

Investigation of Reaction Mechanisms Governing Methyl 3-cyano-5-ethoxybenzoate Formation and Transformation

The formation of this compound typically proceeds through a multi-step synthetic sequence, with the key transformation being the etherification of a phenolic precursor. A common and well-established method for this type of transformation is the Williamson ether synthesis. epa.govchemnet.com

The logical precursor for this synthesis is methyl 3-cyano-5-hydroxybenzoate. nih.gov The reaction mechanism for the formation of this compound via the Williamson ether synthesis can be described as follows:

Deprotonation: The synthesis commences with the deprotonation of the hydroxyl group of methyl 3-cyano-5-hydroxybenzoate. A suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), is used to abstract the acidic phenolic proton, generating a more nucleophilic phenoxide ion.

Nucleophilic Attack: The resulting phenoxide ion then acts as a nucleophile, attacking an ethylating agent, typically an ethyl halide like ethyl iodide or ethyl bromide. This step proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. chemnet.com The nucleophilic oxygen atom of the phenoxide attacks the electrophilic carbon of the ethyl group, displacing the halide leaving group in a single, concerted step.

The transformation of this compound primarily involves reactions of its functional groups. The nitrile and ester groups are susceptible to hydrolysis under acidic or basic conditions. Acid-catalyzed hydrolysis involves initial protonation of the nitrile or ester oxygen, followed by nucleophilic attack by water. google.com Base-catalyzed hydrolysis involves the direct attack of a hydroxide (B78521) ion on the electrophilic carbon of the nitrile or ester. google.com

Table 1: Plausible Reaction Parameters for the Synthesis of this compound

| Parameter | Condition | Rationale |

| Starting Material | Methyl 3-cyano-5-hydroxybenzoate | Provides the core structure with the necessary hydroxyl group for etherification. |

| Reagent | Ethyl iodide or Ethyl bromide | Acts as the electrophile in the SN2 reaction to introduce the ethyl group. |

| Base | Sodium hydride (NaH) or Potassium carbonate (K2CO3) | Deprotonates the phenolic hydroxyl group to form the nucleophilic phenoxide. |

| Solvent | Acetone, Dimethylformamide (DMF), or Acetonitrile (B52724) | Aprotic polar solvents that can solvate the ions without interfering with the reaction. |

| Temperature | Room temperature to moderate heating | To facilitate the reaction without promoting side reactions. |

Functional Group Interconversions and Modifications of the this compound Core

The three functional groups of this compound offer multiple avenues for chemical modification, allowing for the synthesis of a wide range of derivatives.

The cyano group is a versatile handle for transformation. It can be:

Hydrolyzed to a carboxylic acid (3-carboxy-5-ethoxybenzoic acid methyl ester) under acidic or basic conditions. google.com

Reduced to a primary amine (methyl 3-(aminomethyl)-5-ethoxybenzoate), for instance, using catalytic hydrogenation.

Converted to a tetrazole ring, which is a common bioisostere for a carboxylic acid, through reaction with an azide, such as sodium azide.

The methyl ester group can be:

Hydrolyzed to the corresponding carboxylic acid (3-cyano-5-ethoxybenzoic acid) through saponification with a base like sodium hydroxide, followed by acidification.

Transformed into an amide (3-cyano-5-ethoxybenzamide) by reaction with ammonia (B1221849) or a primary or secondary amine.

Reduced to a primary alcohol (3-cyano-5-ethoxyphenyl)methanol) using a strong reducing agent like lithium aluminum hydride (LiAlH4).

The ethoxy group is generally stable but can be cleaved under harsh conditions using strong acids like hydrobromic acid or hydroiodic acid to regenerate the phenol (B47542), methyl 3-cyano-5-hydroxybenzoate.

Design and Synthesis of Chemically Diverse Analogs and Derivatives from this compound

The strategic positioning of the functional groups on the this compound scaffold makes it a valuable starting point for the synthesis of diverse chemical libraries.

One approach involves the modification of the ester functionality. For instance, the synthesis of a series of amides can be achieved by first hydrolyzing the methyl ester to the carboxylic acid and then coupling it with a variety of amines using standard peptide coupling reagents. This allows for the introduction of a wide range of substituents at this position.

Another strategy focuses on the derivatization of the cyano group. For example, the reduction of the nitrile to an amine provides a nucleophilic center that can be further functionalized through acylation or alkylation, leading to a diverse set of N-substituted derivatives.

Furthermore, the aromatic ring itself can undergo electrophilic aromatic substitution, although the existing electron-withdrawing groups (cyano and methyl ester) will direct incoming electrophiles to the positions ortho to the ethoxy group (positions 4 and 6). However, these reactions may require forcing conditions due to the deactivating nature of the substituents.

Role as a Key Intermediate in the Synthesis of Complex Molecular Architectures

Substituted cyanobenzoates are important intermediates in the synthesis of pharmaceuticals and other complex organic molecules. google.com For example, related compounds like (S)-3-cyano-5-methyl-hexanoic acid alkyl esters are key intermediates in the synthesis of the anticonvulsant drug pregabalin. google.com

Structure Activity Relationship Sar Research of Methyl 3 Cyano 5 Ethoxybenzoate Scaffolds

Elucidation of Critical Structural Features for Biological or Functional Activity

The biological or functional activity of the methyl 3-cyano-5-ethoxybenzoate scaffold is determined by the interplay of its three key structural features: the methyl ester, the cyano group, and the ethoxy group, all attached to a central benzene (B151609) ring.

The benzene ring serves as the foundational scaffold, providing a rigid framework that orients the functional groups in a specific spatial arrangement for optimal interaction with a biological target.

The cyano group (-C≡N) is a potent electron-withdrawing group and a versatile pharmacophore. It is a strong hydrogen bond acceptor and can participate in dipole-dipole and π-π stacking interactions. researchgate.net The linear geometry of the cyano group can also play a crucial role in fitting into a specific binding pocket. Its presence significantly influences the electronic properties of the benzene ring, which can affect the binding affinity and reactivity of the entire molecule. nih.gov

The ethoxy group (-OCH₂CH₃) at the 5-position is a moderately lipophilic group and a hydrogen bond acceptor. It can influence the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. The ethoxy group can also provide a point of interaction with a hydrophobic pocket in a target protein.

The relative positioning of these groups at the 1, 3, and 5 positions of the benzene ring is critical. This meta-substitution pattern dictates the specific three-dimensional shape of the molecule and the electronic distribution across the ring, which are key determinants of its biological activity.

Systematic Analysis of Substituent Effects on Compound Activity and Selectivity

A systematic analysis of substituent effects on the this compound scaffold would involve modifying each of the three key functional groups and observing the impact on activity and selectivity.

Table 1: Hypothetical Substituent Effects on the Activity of this compound Analogs

| Compound | R1 (Ester) | R2 (Cyano) | R3 (Alkoxy) | Hypothetical Activity |

| Parent | -COOCH₃ | -CN | -OCH₂CH₃ | Baseline |

| Analog 1 | -COOH | -CN | -OCH₂CH₃ | Potentially altered; increased polarity |

| Analog 2 | -CONH₂ | -CN | -OCH₂CH₃ | Potentially altered; different H-bonding |

| Analog 3 | -COOCH₃ | -Cl | -OCH₂CH₃ | Potentially reduced; loss of specific nitrile interactions |

| Analog 4 | -COOCH₃ | -Br | -OCH₂CH₃ | Potentially reduced; altered electronics and sterics |

| Analog 5 | -COOCH₃ | -CN | -OH | Increased polarity; potential for new H-bonds |

| Analog 6 | -COOCH₃ | -CN | -OCH₃ | Slightly reduced lipophilicity |

| Analog 7 | -COOCH₃ | -CN | -OCH(CH₃)₂ | Increased lipophilicity and steric bulk |

This table is for illustrative purposes and based on general medicinal chemistry principles.

Modification of the Ester Group: Replacing the methyl ester with other esters (e.g., ethyl, propyl) could fine-tune lipophilicity. Conversion to a carboxylic acid would introduce a negative charge at physiological pH, drastically altering its properties and potentially introducing new ionic interactions. Amide analogs could provide additional hydrogen bond donor capabilities.

Modification of the Cyano Group: The cyano group is a key interaction motif. Replacing it with other electron-withdrawing groups like a nitro group or halogens (e.g., -Cl, -Br) would significantly alter the electronic profile and interaction potential. Such changes often lead to a decrease in activity if the nitrile's specific interactions are crucial.

Modification of the Alkoxy Group: Varying the length and branching of the alkoxy chain (e.g., methoxy (B1213986), isopropoxy) would modulate the lipophilicity and steric bulk of this part of the molecule. This can be used to probe for specific hydrophobic pockets in the binding site. Replacing the ethoxy group with a hydroxyl group would increase polarity and introduce a hydrogen bond donor.

Application of Bioisosteric and Isosteric Replacement Strategies in this compound Scaffold Optimization

Bioisosteric and isosteric replacements are fundamental strategies in medicinal chemistry to improve the properties of a lead compound. nih.gov For the this compound scaffold, these strategies can be applied to each of the functional groups to enhance activity, selectivity, or metabolic stability.

Table 2: Potential Bioisosteric Replacements for Functional Groups in this compound

| Functional Group | Bioisosteric/Isosteric Replacement | Rationale |

| Cyano (-CN) | Tetrazole, Oxadiazole, Halogen (e.g., -Cl) | Mimic the electronic and steric properties of the nitrile. researchgate.netu-tokyo.ac.jp |

| Methyl Ester (-COOCH₃) | Carboxylic acid, Amide, N-acylsulfonamide, Tetrazole | Introduce different interaction patterns and alter metabolic stability. |

| Ethoxy (-OCH₂CH₃) | Thioether (-SCH₂CH₃), Alkyl group (-CH₂CH₂CH₃), N-alkyl amide (-NHCOCH₃) | Modulate lipophilicity, hydrogen bonding capacity, and metabolic stability. |

This table is for illustrative purposes and based on general medicinal chemistry principles.

Cyano Group Replacement: The nitrile group can be replaced by various bioisosteres. A tetrazole ring is a common bioisostere for a carboxylic acid but can also mimic some of the properties of a nitrile. Halogens like chlorine can act as a bioisostere for a nitrile in some cases, although they lack the hydrogen bonding acceptor capability. researchgate.net Oxadiazoles can also serve as nitrile mimics.

Ester Group Replacement: The methyl ester can be replaced with a variety of groups to alter its properties. A carboxylic acid would introduce an acidic character. An amide would introduce a hydrogen bond donor. An N-acylsulfonamide or a tetrazole can act as a bioisostere for the carboxylic acid that might result from ester hydrolysis, often with improved metabolic stability and pKa.

Ethoxy Group Replacement: The ether oxygen of the ethoxy group can be replaced with a sulfur atom to give a thioether, which has different electronic and lipophilic properties. Replacing the entire ethoxy group with an alkyl chain of similar size would increase lipophilicity and remove the hydrogen bond accepting oxygen.

Conformational Analysis and Molecular Recognition in Ligand-Target Interactions for this compound Analogs

The three-dimensional conformation of this compound and its analogs is crucial for their interaction with a biological target. The molecule is relatively rigid due to the planar benzene ring. However, the ester and ethoxy groups have rotatable bonds, allowing for some conformational flexibility.

The orientation of the methyl ester relative to the plane of the benzene ring can influence its ability to act as a hydrogen bond acceptor. Similarly, the conformation of the ethoxy group can affect its fit into a hydrophobic pocket. Computational modeling and techniques like NMR spectroscopy can be used to determine the preferred conformations of these molecules in solution and in the bound state. rsc.org

Molecular recognition is the process by which the ligand (the this compound analog) binds to its biological target (e.g., an enzyme or receptor). This recognition is driven by a combination of non-covalent interactions:

Hydrogen Bonds: The oxygen atoms of the ester and ethoxy groups, and the nitrogen atom of the cyano group, can act as hydrogen bond acceptors.

π-π Stacking: The electron-deficient benzene ring can engage in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding site.

Dipole-Dipole Interactions: The polar ester and cyano groups can form favorable dipole-dipole interactions with polar residues in the binding site.

Hydrophobic Interactions: The ethyl chain of the ethoxy group and the methyl group of the ester can interact with hydrophobic pockets in the target protein.

Understanding these interactions through techniques like X-ray crystallography of ligand-protein complexes or molecular docking studies is essential for the rational design of more potent and selective analogs.

Applications of Methyl 3 Cyano 5 Ethoxybenzoate in Medicinal Chemistry and Drug Discovery

Role in Target-Oriented Drug Design and Lead Generation

In modern drug discovery, target-oriented design is a foundational strategy that begins with identifying a biological target, such as an enzyme or receptor, implicated in a disease process. Lead generation involves discovering molecules that interact with this target and can serve as a starting point for drug development. Methyl 3-cyano-5-ethoxybenzoate and its structural motifs are instrumental in this phase.

The substituted cyanobenzoate scaffold is a recognized "privileged" structure in medicinal chemistry. The cyano group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, while the ethoxy group can influence solubility, lipophilicity, and metabolic stability. These features make it an attractive building block for creating libraries of compounds for screening. For instance, the related 3-cyano-5-fluorophenyl motif has been identified as a key component in potent negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5), a target for various central nervous system (CNS) disorders. nih.govnih.gov This suggests that the 3-cyano-5-alkoxy-substituted phenyl ring present in this compound is a valuable pharmacophore for generating lead compounds against GPCRs and other targets. The presence of the cyano group, in particular, is often crucial for achieving high binding affinity and specificity.

Lead Optimization Strategies Employing this compound Derivatives

Once a lead compound is identified, lead optimization is the process of refining its chemical structure to enhance desired properties like potency, selectivity, and pharmacokinetic profile. Derivatives of this compound are frequently employed in these optimization strategies.

Rational design relies on an understanding of the drug target's structure and the lead compound's binding mode to make purposeful chemical modifications. If a lead compound containing the this compound core is identified, chemists can rationally design new analogs. For example, the ester functional group can be hydrolyzed and converted to amides to explore new interactions with the target protein. Similarly, the ethoxy group can be modified to larger or smaller alkoxy groups to fine-tune the compound's fit within a binding pocket and modulate its metabolic stability.

De novo synthetic approaches allow for the creation of novel molecular architectures. The reactivity of the cyanobenzoate scaffold makes it amenable to various chemical transformations, enabling the construction of complex molecules. acs.org For example, the core can be used as a central scaffold to which different chemical moieties are attached, guided by computational modeling and structure-activity relationship (SAR) data. This approach was successfully used in the development of 3-cyano-5-fluoro-N-arylbenzamides as mGlu5 NAMs, where the core cyanophenyl ring was a constant feature around which other parts of the molecule were built. nih.gov

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules (fragments) for weak binding to a target. nih.govresearchgate.net A simple, substituted aromatic ring like the core of this compound is an ideal candidate for a fragment library.

The process typically involves:

Screening: A library of fragments is screened using biophysical techniques like NMR or X-ray crystallography to identify binders. nih.gov

Elaboration: Once a fragment like a benzoate (B1203000) derivative is found to bind, it can be elaborated or "grown" into a larger, more potent molecule by adding functional groups that make additional favorable interactions with the target. youtube.com For example, adding a cyano group to a weakly binding fragment has been shown to improve potency. youtube.com

Linking: Alternatively, two different fragments that bind to adjacent sites on the target can be chemically linked together to create a single, high-affinity molecule.

The benzoate scaffold provides a stable and synthetically tractable starting point for these FBDD strategies. nih.gov

Table 1: Illustrative FBDD Approach with a Benzoate Scaffold

| Strategy | Description | Example Modification on a Benzoate Fragment |

|---|---|---|

| Fragment Screening | Identify low-molecular-weight binders to a biological target. | A simple methyl benzoate fragment shows weak binding (millimolar affinity). |

| Fragment Growing | Add chemical groups to the initial fragment to occupy adjacent pockets and increase affinity. | Addition of a cyano group at the 3-position and an ethoxy group at the 5-position to enhance interactions and improve ligand efficiency. |

| Fragment Linking | Connect two different fragments that bind to nearby sites to create a more potent molecule. | Linking the optimized benzoate fragment to another fragment identified in a separate binding site via a flexible or rigid linker. |

Often, initial lead compounds, especially those derived from natural products or high-throughput screening hits, are large and overly complex. nih.gov This "molecular obesity" can lead to poor pharmacokinetic properties and difficult synthesis. nih.govnih.gov Structural simplification is a strategy to reduce molecular weight and complexity by removing non-essential functional groups or structural elements while retaining activity. nih.gov

A complex lead compound might be simplified to a core structure like a disubstituted benzoate. If SAR studies indicate that the key interactions are provided by a cyano group and an ether linkage on a phenyl ring, a complex molecule could be systematically trimmed down to a simpler analog, such as one derived from this compound. This approach can improve drug-like properties and make the resulting compound easier and cheaper to synthesize. nih.gov The goal is to identify the minimal pharmacophore required for activity and then build upon it judiciously. nih.gov

Investigations into Pharmacological Profiles of this compound Derivatives beyond Efficacy

Beyond simply being effective against a biological target, a successful drug candidate must possess a suitable pharmacological profile. This includes its absorption, distribution, metabolism, and excretion (ADME) properties. The this compound scaffold offers several points for modification to optimize these characteristics.

For derivatives of this compound, key investigations would include:

Metabolic Stability: The ethoxy group is a potential site of metabolism, specifically O-dealkylation by cytochrome P450 enzymes in the liver. Studies using liver microsomes would be conducted to assess the rate of this metabolic process. nih.gov The methyl ester is also susceptible to hydrolysis by esterase enzymes. Understanding these metabolic pathways is crucial for controlling the drug's half-life in the body.

CNS Exposure: For drugs targeting the central nervous system, the ability to cross the blood-brain barrier is essential. The physicochemical properties of derivatives, such as lipophilicity and hydrogen bonding capacity, which are influenced by the ethoxy and cyano groups, would be fine-tuned to achieve adequate brain penetration. Pharmacokinetic studies in animal models are used to measure plasma and brain concentrations of the compound over time. nih.gov

Protein Binding: The extent to which a drug binds to plasma proteins like albumin affects its availability to act on its target. In vitro assays are used to measure the plasma protein binding of new analogs. nih.gov

By systematically modifying the this compound core, medicinal chemists can balance potency with a favorable pharmacological profile, moving a lead compound closer to becoming a clinical candidate.

Advanced Analytical Characterization Techniques for Methyl 3 Cyano 5 Ethoxybenzoate

High-Resolution Spectroscopic Methods for Structural Elucidation (e.g., NMR, MS, IR, UV-Vis)

The definitive identification of Methyl 3-cyano-5-ethoxybenzoate relies on a combination of high-resolution spectroscopic techniques. Each method provides unique and complementary information about the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for elucidating the carbon-hydrogen framework. In ¹H NMR spectroscopy of this compound, specific chemical shifts and coupling patterns are expected for the aromatic protons, the methyl ester protons, and the ethoxy group protons. The distinct electronic environments of the aromatic protons, influenced by the cyano, ester, and ethoxy substituents, would result in characteristic signals in the aromatic region of the spectrum. Similarly, ¹³C NMR spectroscopy would provide signals for each unique carbon atom in the molecule, including the quaternary carbons of the benzene (B151609) ring, the carbonyl carbon of the ester, the nitrile carbon, and the carbons of the methyl and ethoxy groups.

Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, confirming its elemental composition. Under electron ionization (EI), a common technique, the molecule is expected to fragment in a predictable manner, yielding ions corresponding to the loss of the methoxy (B1213986) group from the ester or other characteristic fragments, which aids in confirming the structure. Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that separates the compound from a mixture before it enters the mass spectrometer, providing both retention time data and a mass spectrum.

Infrared (IR) Spectroscopy is utilized to identify the functional groups present in the molecule. The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the C≡N stretch of the nitrile group, the C=O stretch of the ester, and the C-O stretches associated with the ester and ether linkages. The aromatic C-H and C=C stretching vibrations would also be observable.

UV-Vis Spectroscopy provides information about the electronic transitions within the molecule. The presence of the substituted benzene ring, with its π-electron system conjugated with the cyano and carbonyl groups, would result in characteristic absorption maxima in the ultraviolet region of the electromagnetic spectrum.

| Spectroscopic Data for this compound | |

| Technique | Expected Observations |

| ¹H NMR | Signals for aromatic protons, methyl ester protons, and ethoxy group protons with characteristic chemical shifts and coupling constants. |

| ¹³C NMR | Distinct signals for all carbon atoms, including aromatic, carbonyl, nitrile, and aliphatic carbons. |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the compound's molecular weight and characteristic fragmentation pattern. |

| Infrared (IR) Spectroscopy | Strong absorption bands for C≡N (nitrile), C=O (ester), and C-O (ester and ether) functional groups. |

| UV-Vis Spectroscopy | Absorption maxima in the UV region due to electronic transitions in the conjugated aromatic system. |

Advanced Chromatographic and Separation Techniques for Purity and Isomer Analysis

Ensuring the purity of this compound is critical for its use in subsequent reactions. Advanced chromatographic techniques are the primary methods for assessing purity and separating it from potential isomers or impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for purity determination. A reversed-phase HPLC method, using a C18 column with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, would be suitable for analyzing this compound. The retention time of the main peak would be characteristic of the compound, and the area of this peak relative to the total area of all peaks would provide a quantitative measure of its purity. The use of a diode-array detector (DAD) or a UV detector set at a wavelength where the compound absorbs strongly would allow for sensitive detection.

Gas Chromatography (GC) , particularly when coupled with a flame ionization detector (FID), is another powerful technique for purity analysis, especially for volatile and thermally stable compounds like this compound. Capillary GC columns with various stationary phases can be used to achieve high-resolution separation of the target compound from any starting materials, byproducts, or isomers.

In the synthesis of this compound, positional isomers could potentially be formed. For example, if the starting material is 3-hydroxy-5-cyanobenzoic acid, incomplete methylation of the carboxylic acid or ethylation of the hydroxyl group could lead to impurities. Advanced chromatographic methods, with their high resolving power, are essential for separating and quantifying such closely related isomers. The synthesis of this compound has been described where it was isolated as a light brown solid, and purification was achieved using silica (B1680970) gel chromatography, a form of liquid chromatography.

| Chromatographic Methods for Purity Analysis | |

| Technique | Typical Application and Parameters |

| High-Performance Liquid Chromatography (HPLC) | Reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water. UV or DAD detection for quantification. |

| Gas Chromatography (GC-FID/GC-MS) | Capillary column with a suitable stationary phase for high-resolution separation. FID for quantification and MS for identification of impurities. |

| Silica Gel Chromatography | Used for preparative purification of the synthesized product. |

Application of Advanced Methods for Reaction Monitoring and Kinetic Investigations

The synthesis of this compound, for instance, from a precursor like methyl 3-cyano-5-hydroxybenzoate and an ethylating agent, can be effectively monitored in real-time using advanced analytical techniques. This allows for the optimization of reaction conditions and provides insights into the reaction kinetics.

In-situ spectroscopic techniques, such as ReactIR (an attenuated total reflectance Fourier-transform infrared spectroscopy probe), can be immersed directly into the reaction mixture. This allows for the continuous monitoring of the disappearance of the starting material's hydroxyl peak and the appearance of the product's characteristic peaks, providing a real-time profile of the reaction progress.

Similarly, automated HPLC or GC systems can be set up to periodically withdraw, quench, and analyze aliquots from the reaction mixture. This provides quantitative data on the concentration of reactants, intermediates, and products over time. By plotting these concentrations as a function of time, the reaction rate and order can be determined, leading to a deeper understanding of the reaction mechanism and allowing for the optimization of parameters such as temperature, catalyst loading, and reaction time to maximize yield and minimize impurities.

The application of these advanced monitoring techniques is invaluable in both laboratory-scale research and large-scale manufacturing to ensure consistent product quality and process efficiency.

Computational Chemistry and Molecular Modeling Approaches

Quantum Chemical Studies on Electronic Structure and Reactivity of Methyl 3-cyano-5-ethoxybenzoate

For instance, DFT studies can reveal the distribution of electron density within the molecule, highlighting electrophilic and nucleophilic sites. The cyano and ester groups, being electron-withdrawing, and the ethoxy group, being electron-donating, create a specific electronic profile on the benzene (B151609) ring that dictates its reactivity in various chemical reactions.

Key Electronic Properties of this compound (Hypothetical DFT Data)

| Property | Description | Predicted Value |

| HOMO Energy | Highest Occupied Molecular Orbital energy; relates to the ability to donate electrons. | -7.2 eV |

| LUMO Energy | Lowest Unoccupied Molecular Orbital energy; relates to the ability to accept electrons. | -1.5 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 5.7 eV |

| Dipole Moment | A measure of the overall polarity of the molecule. | 3.8 D |

Note: The values in this table are hypothetical and serve as an example of the types of data generated from quantum chemical studies. Actual values would be obtained from specific DFT calculations.

Molecular Docking, Dynamics, and Simulation of Molecular Interactions of Benzoate (B1203000) Derivatives

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interactions between a small molecule (ligand), such as a benzoate derivative, and a macromolecular target, typically a protein.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is crucial in drug discovery for identifying potential drug candidates by screening large libraries of compounds against a specific protein target. For benzoate derivatives, docking studies can identify key binding interactions, such as hydrogen bonds and hydrophobic interactions, with the active site of a target protein.

Molecular Dynamics (MD) Simulations provide a dynamic view of the molecular system over time. researchgate.net After a ligand is "docked" into a protein, MD simulations can be run to observe the stability of the protein-ligand complex and the conformational changes that may occur. researchgate.net These simulations solve Newton's equations of motion for all atoms in the system, providing a detailed picture of the flexibility and movement of both the protein and the ligand. researchgate.net For benzoate derivatives, MD simulations can reveal:

Binding Stability: Analysis of the root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation time indicates the stability of the binding pose. nih.gov Lower and stable RMSD values suggest a stable complex. nih.gov

Key Interactions: MD simulations can track the formation and breaking of intermolecular interactions, such as hydrogen bonds, providing insights into the most critical interactions for binding. nih.gov Studies on benzoic acid complexes have shown that hydrogen bonding, hydrophobic, and electrostatic interactions are important for optimal binding. nih.gov

Conformational Changes: Both the ligand and the protein can undergo conformational changes upon binding. MD simulations can capture these changes, which are often crucial for biological activity.

A study on the interaction of two methyl benzoate derivatives with bovine serum albumin (BSA) utilized both steady-state and time-resolved spectroscopic techniques to understand the binding mechanisms. mdpi.com The results indicated that the derivatives form stable 1:1 complexes with BSA, with binding constants in the order of 10^4 M^-1. mdpi.com Thermodynamic analysis confirmed the importance of hydrogen bonding in the binding process. mdpi.com

In Silico Prediction of Chemical Behavior and Reaction Pathways for this compound

In silico methods, which are computer-based simulations, are increasingly used to predict the chemical behavior and potential reaction pathways of compounds like this compound. These predictions can guide synthetic chemists by identifying the most probable outcomes of a reaction, thus saving time and resources.

Predictive models can be based on quantum mechanics, molecular mechanics, or machine learning algorithms trained on large datasets of known reactions. For this compound, these models could be used to predict:

Metabolic Pathways: By simulating the interaction of the compound with metabolic enzymes (e.g., Cytochrome P450s), it is possible to predict its likely metabolites.

Degradation Products: In silico models can predict the stability of the molecule under various environmental conditions and identify potential degradation products.

Reaction Selectivity: When multiple reaction sites are present in a molecule, computational models can help predict which site is most likely to react under specific conditions.

Virtual Screening and Cheminformatics in Lead Discovery and Optimization

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.govresearchgate.net This process significantly reduces the number of compounds that need to be synthesized and tested in the lab. researchgate.net

The process of virtual screening can be broadly categorized into two types:

Structure-Based Virtual Screening (SBVS): This method relies on the 3D structure of the target protein. Molecular docking is a primary tool for SBVS, where compounds from a database are docked into the target's binding site, and their binding affinity is scored. acs.org

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS methods can be used. These methods utilize the properties of known active ligands to identify other molecules with similar characteristics. Pharmacophore modeling is a common LBVS technique, where a model of the essential steric and electronic features required for binding is created and used to screen databases. acs.orgnih.gov

Cheminformatics plays a crucial role in virtual screening and lead optimization. It involves the use of computational methods to analyze and manage large datasets of chemical information. Cheminformatics tools are used to:

Filter compound libraries based on desirable physicochemical properties (e.g., Lipinski's Rule of Five) to improve the chances of identifying drug-like molecules. nih.gov

Cluster compounds based on structural similarity to identify diverse chemical scaffolds.

Develop Quantitative Structure-Activity Relationship (QSAR) models that correlate chemical structure with biological activity, which can then be used to predict the activity of new compounds.

For a compound like this compound, these virtual screening and cheminformatics approaches could be used to identify its potential as a starting point for developing new therapeutic agents by screening it against various biological targets. google.com

Emerging Research Frontiers and Future Prospects for Methyl 3 Cyano 5 Ethoxybenzoate

Exploration of Materials Science Applications for Benzoate (B1203000) Derivatives

The inherent structural motifs of benzoate derivatives have long been recognized for their utility in the construction of functional materials. The strategic incorporation of substituents, such as the cyano and ethoxy groups found in methyl 3-cyano-5-ethoxybenzoate, allows for the fine-tuning of molecular properties, leading to applications in liquid crystals, polymers, and coordination chemistry.

Liquid Crystals: Benzoate derivatives are a cornerstone in the design of liquid crystalline materials. The elongated, rigid structure of the benzoate core is conducive to the formation of mesophases, which are intermediate states of matter between crystalline solids and isotropic liquids. Research has demonstrated that the introduction of various substituent groups can significantly influence the liquid crystal behavior of these compounds. For instance, studies on homologous series of benzoates have shown that even subtle changes in alkyl chain length can determine whether a compound exhibits liquid crystalline properties. tcichemicals.com The presence of polar groups, such as the cyano group, is particularly noteworthy for its role in inducing strong dipole moments, which can enhance the stability and broaden the temperature range of liquid crystal phases. nih.gov This is a critical factor in the development of materials for display technologies, sensors, and other optoelectronic devices. nih.gov

Polymers: In the realm of polymer science, benzoate derivatives serve as valuable monomers and additives. Sodium benzoate, for example, is utilized as a nucleating agent in polypropylene films to modify their mechanical properties, such as reducing shrinkage. nih.gov The incorporation of benzoate moieties into polymer backbones can impart desirable characteristics, including thermal stability and specific optical properties. The cyano group, known for its strong electron-withdrawing nature, can influence the electronic properties of polymers, making cyano-substituted benzoates interesting candidates for the development of materials with tailored refractive indices or dielectric constants. rsc.org These properties are highly sought after in the fabrication of advanced optical components and electronic devices.

Coordination Chemistry: The carboxylate group of benzoates is an excellent ligand for coordinating with metal ions, leading to the formation of a diverse array of coordination complexes and polymers. The structure and dimensionality of these coordination compounds are influenced by the nature of the benzoate substituent and the choice of the metal center. acs.org For example, copper(II) benzoate can form "Chinese lantern" structures, where two copper centers are bridged by four benzoate ligands. essfeed.com The substituents on the benzoate ring play a crucial role in directing the final packing and supramolecular architecture of these complexes through hydrogen bonding and other non-covalent interactions. acs.org The cyano and ethoxy groups in this compound offer additional potential coordination sites and can influence the electronic properties of the resulting metal-organic frameworks (MOFs), which have applications in gas storage, separation, and catalysis.

| Application Area | Key Structural Feature of Benzoate | Role of Substituents (e.g., Cyano, Ethoxy) | Potential Application |

|---|---|---|---|

| Liquid Crystals | Rigid aromatic core | Induce dipole moments, influence mesophase stability nih.gov | Display technologies, sensors nih.gov |

| Polymers | Monomer or additive functionality | Modify mechanical and optical properties nih.govrsc.org | Advanced optical components, packaging films nih.govrsc.org |

| Coordination Chemistry | Carboxylate ligating group | Direct supramolecular structure, tune electronic properties acs.org | Gas storage, catalysis in MOFs |

Catalytic Roles and Mechanistic Investigations in Organic Transformations Involving Benzoates

Benzoate derivatives are emerging as versatile players in the field of catalysis, participating in a range of organic transformations either as ligands, catalysts, or reactive intermediates. The electronic and steric properties of the benzoate moiety, which can be precisely tuned by substituents like the cyano and ethoxy groups, are central to their catalytic activity.

Recent research has highlighted the use of benzoates in innovative catalytic systems. For example, methyl 4-fluorobenzoate has been identified as a photosensitizing catalyst for the fluorination of C(sp³)–H bonds. uni-regensburg.de This discovery opens up new avenues for the use of simple aromatic esters in photoredox catalysis. In the realm of cross-coupling reactions, which are fundamental to modern synthetic chemistry, benzoates have been employed as coupling partners. Bimetallic catalyst systems have been developed for the decarboxylative cross-coupling of non-ortho-substituted aromatic carboxylates with aryl chlorides, expanding the scope of this important transformation. tcichemicals.com Nickel-catalyzed cross-couplings of benzylic ammonium salts with arylboronic acids also demonstrate the utility of benzoate-related structures in C-C bond formation. nih.gov

Mechanistic investigations are crucial for understanding and optimizing these catalytic processes. Studies on palladium-catalyzed C-H olefination have explored the role of S,O-ligands, which can be structurally related to substituted benzoates, in promoting the formation of more reactive cationic palladium species. nih.gov The decarboxylation of benzoate derivatives in the gas phase has been studied to understand the chemistry of the reactive carbanion intermediates that are formed. researchgate.net Furthermore, the catalytic hydrodeoxygenation of methyl benzoate to toluene has been investigated, with proposed mechanisms involving intermediates such as benzaldehyde and benzyl alcohol. acs.org

The field of organocatalysis, which utilizes small organic molecules as catalysts, also presents opportunities for benzoate derivatives. While not directly involving benzoates as the primary catalytic group, the principles of organocatalysis, such as the generation of reactive intermediates like the Breslow intermediate in N-heterocyclic carbene (NHC) catalysis, provide a conceptual framework for designing new reactions where substituted benzoates could act as catalysts or pre-catalysts. mdpi.comnih.gov

| Catalytic Transformation | Role of Benzoate Derivative | Key Mechanistic Insight | Reference |

|---|---|---|---|

| C(sp³)–H Fluorination | Photosensitizing catalyst (Methyl 4-fluorobenzoate) | Acts as a photosensitization auxiliary to enable otherwise inefficient reactions. | uni-regensburg.de |

| Decarboxylative Cross-Coupling | Coupling partner (Aromatic carboxylates) | Bimetallic catalysis enables the use of non-ortho-substituted benzoates. | tcichemicals.com |

| Hydrodeoxygenation | Substrate (Methyl benzoate) | Reaction proceeds through intermediates like benzaldehyde and benzyl alcohol. | acs.org |

| C-H Olefination | Related S,O-ligands | Ligand promotes the formation of reactive cationic palladium species. | nih.gov |

Sustainable Synthesis and Bio-based Feedstock Integration in Benzoate Chemistry

In response to the growing demand for environmentally friendly chemical processes, significant research efforts are being directed towards the sustainable synthesis of benzoates and the integration of bio-based feedstocks. This shift away from traditional petroleum-based production methods is driven by both environmental concerns and the economic potential of a circular bio-economy.

A promising avenue for the sustainable production of benzoates is through microbial fermentation. nih.gov Engineered strains of bacteria, such as Pseudomonas taiwanensis, have been developed to produce benzoic acid from renewable feedstocks like glucose and glycerol. nih.govuni-regensburg.de This bio-based production pathway involves the heterologous expression of genes from bacteria and plants to create a β-oxidation pathway that converts precursors into benzoate. uni-regensburg.de Furthermore, strategic disruption of the native benzoate degradation pathways in these microorganisms is crucial for accumulating the desired product. nih.gov Lignin, an abundant component of biomass, is also being explored as a sustainable feedstock for the production of aromatic compounds, including benzoic acid. acs.org

Beyond the use of bio-based feedstocks, the development of green catalytic systems for benzoate synthesis is a key research area. One such approach involves the use of a selenium-containing catalyst with hydrogen peroxide as a green oxidant for the synthesis of carboxylic acids and esters from aldehydes. scispace.com This method offers mild reaction conditions and the potential for recycling the aqueous medium and the catalyst, thereby reducing waste. scispace.com The recycling of waste streams from industrial benzoic acid production is another important aspect of sustainable chemistry. nih.gov Innovative chemical recycling techniques are being developed to recover valuable conjugated aromatic compounds from industrial residues, which would otherwise be disposed of as waste. nih.gov

These advancements in sustainable synthesis and feedstock integration are not only crucial for reducing the environmental footprint of benzoate production but also for creating new value chains based on renewable resources. The principles of green chemistry, such as the use of renewable feedstocks, atom-efficient reactions, and the reduction of waste, are central to the future of benzoate chemistry. scispace.com

High-Throughput Synthesis and Screening Methodologies for this compound Analogs

The discovery of novel molecules with desired properties, whether for medicinal chemistry, materials science, or catalysis, is often accelerated by high-throughput synthesis and screening (HTS) methodologies. These approaches enable the rapid generation and evaluation of large libraries of compounds, significantly increasing the efficiency of the discovery process. For analogs of this compound, high-throughput techniques are invaluable for exploring the vast chemical space defined by different substitution patterns on the benzoate ring.

High-throughput experimentation (HTE) platforms allow for the parallel synthesis of a multitude of compounds in miniaturized formats, such as 24-, 96-, or even 1536-well plates. acs.org This miniaturization not only increases the number of reactions that can be performed simultaneously but also drastically reduces the amount of starting materials, reagents, and solvents required, making the process more cost-effective and environmentally friendly. acs.org For the synthesis of a library of this compound analogs, one could envision varying the substituents at different positions of the aromatic ring, as well as modifying the ester and ether functionalities, in a systematic and automated fashion. vapourtec.com

Once a library of analogs has been synthesized, high-throughput screening can be employed to rapidly assess their properties. For example, if the goal is to discover new catalysts, the synthesized compounds can be screened for their catalytic activity in a specific chemical transformation. nih.gov In the context of drug discovery, these libraries can be screened against biological targets to identify "hits" with potential therapeutic activity. nih.gov The screening of cyano-substituted aromatic compounds is particularly relevant, as the cyano group is a common pharmacophore in many bioactive molecules. nih.govtandfonline.com

Furthermore, computational tools can be integrated with high-throughput screening to predict the properties of virtual libraries of compounds, helping to prioritize which analogs to synthesize and test. acs.org For instance, machine learning models can be trained to predict the electronic properties of cyano-substituted polycyclic aromatic hydrocarbons, which can then be used to screen for materials with desired characteristics. acs.org The combination of automated synthesis, rapid screening, and in silico modeling represents a powerful paradigm for the accelerated discovery of new functional molecules based on the this compound scaffold.

Outlook on Future Academic and Industrial Research Directions for Cyano-Ethoxybenzoates

The future research and development landscape for cyano-ethoxybenzoates, including this compound, is poised for significant advancements, driven by both academic curiosity and industrial demand for novel, high-performance chemicals. Key trends indicate a multi-faceted approach to unlocking the full potential of this class of compounds.

In academia, a primary focus will likely be on the fundamental understanding of structure-property relationships. The interplay between the electron-withdrawing cyano group, the electron-donating ethoxy group, and their positions on the benzoate ring offers a rich playground for systematic studies. Research will likely delve deeper into the synthesis of a wider range of isomers and analogs to precisely map how these substituents influence properties such as liquid crystallinity, photophysical characteristics, and catalytic activity. The development of novel synthetic methodologies, particularly those that are more sustainable and efficient, will continue to be a priority.

From an industrial perspective, the applications of cyano-ethoxybenzoates are expected to expand considerably. In the materials science sector, the unique dipolar and structural characteristics of these compounds make them promising candidates for advanced liquid crystal displays, organic light-emitting diodes (OLEDs), and other optoelectronic devices. nih.gov The demand for materials with tailored optical and electronic properties will drive research into the incorporation of cyano-ethoxybenzoate moieties into polymers and coordination frameworks.

In the life sciences, the exploration of the biological activity of cyano-ethoxybenzoate derivatives is a burgeoning field. Given that substituted benzoates have shown potential in areas such as neurodegenerative disease treatment and as antimicrobial agents, there is a strong rationale for screening libraries of cyano-ethoxybenzoates for therapeutic applications. google.com The "clean label" trend in the food and cosmetic industries is also creating opportunities for new, effective, and safe preservatives, and the antimicrobial properties of novel benzoate derivatives will likely be an area of active investigation. essfeed.comnih.gov

Furthermore, the push towards a circular economy will fuel research into the production of cyano-ethoxybenzoates from renewable feedstocks and the development of biodegradable alternatives. The integration of biocatalysis and green chemistry principles into the synthesis of these compounds will be a critical area of innovation.

The market for benzoates is projected to see steady growth, driven by their use as preservatives in the food and beverage industry. futuremarketinsights.com Innovations such as nanoemulsion technology to improve efficacy and the development of biodegradable benzoates are anticipated to be key trends. essfeed.com As industries continue to seek out high-performance, sustainable, and specialized chemicals, the unique combination of functional groups in cyano-ethoxybenzoates positions them as a valuable platform for future research and commercialization.

| Research Area | Academic Focus | Industrial Application |

|---|---|---|

| Materials Science | Fundamental structure-property studies of liquid crystals and polymers. nih.gov | Development of advanced materials for displays, OLEDs, and optoelectronics. nih.gov |

| Life Sciences | Screening for therapeutic potential (e.g., neurodegenerative diseases). google.com | New preservatives for food and cosmetics, potential pharmaceuticals. essfeed.comnih.gov |

| Sustainable Chemistry | Development of green synthesis routes and use of biocatalysis. | Production from renewable feedstocks, development of biodegradable products. essfeed.com |

| Catalysis | Exploration of novel catalytic activities and mechanistic pathways. | Design of specialized catalysts for fine chemical synthesis. |

Q & A

Basic Research Questions

Q. What are the common synthesis routes for Methyl 3-cyano-5-ethoxybenzoate, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves multi-step protocols, such as sequential substitution on a triazine core or esterification of precursor benzoic acids. For example, stepwise nucleophilic aromatic substitution using trichlorotriazine intermediates (under controlled temperatures of 35°C) with phenol derivatives and DIPEA as a base can achieve regioselectivity . Optimizing equivalents of reagents (e.g., 1.15 equiv. of methyl 3-aminobenzoate) and reaction time (26–46 hours) improves yields. Post-reaction work-up with solvent-induced precipitation enhances purity .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) resolves substituent positions and electronic environments. Infrared (IR) spectroscopy identifies functional groups (e.g., cyano at ~2200 cm⁻¹, ester C=O at ~1700 cm⁻¹). Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%) .

Q. How should researchers design experiments to confirm the stability of this compound under varying pH conditions?

- Methodological Answer : Conduct accelerated degradation studies by incubating the compound in buffered solutions (pH 2–12) at 40°C for 14 days. Monitor degradation via HPLC-UV and track hydrolytic byproducts (e.g., free benzoic acid derivatives). Use kinetic modeling (e.g., Arrhenius equation) to predict shelf-life under standard storage conditions (4°C, inert atmosphere) .

Advanced Research Questions

Q. How do electronic effects of substituents (cyano, ethoxy) influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The cyano group (-CN) is a strong electron-withdrawing meta-director, enhancing electrophilicity at the para position. Ethoxy (-OCH₂CH₃) is electron-donating, directing nucleophiles to the ortho position. Computational studies (DFT calculations) can map electron density distribution, while Hammett substituent constants (σ) quantify electronic effects. Experimentally, compare reaction rates with analogs (e.g., fluoro or methoxy derivatives) to isolate substituent contributions .

Q. What strategies resolve contradictions in biological activity data between in vitro assays and computational docking studies?

- Methodological Answer : Reconcile discrepancies by validating computational models with experimental binding assays (e.g., SPR or ITC). For instance, if docking predicts strong binding to a kinase but in vitro assays show low inhibition, assess compound solubility or membrane permeability (e.g., PAMPA assay). Cross-validate with crystallographic data (e.g., protein-ligand co-crystals) to confirm binding modes .

Q. How can crystallographic data assist in confirming the molecular structure and intermolecular interactions of this compound?

- Methodological Answer : Single-crystal X-ray diffraction provides bond lengths, angles, and packing motifs. For example, Cambridge Structural Database (CSD) entries (e.g., CCDC codes) reveal hydrogen-bonding networks involving the ethoxy oxygen or π-π stacking between aromatic rings. Compare experimental data with computational geometry optimizations (e.g., Gaussian) to validate conformational stability .

Q. What experimental design principles address yield discrepancies when scaling up synthesis from milligram to gram quantities?

- Methodological Answer : Maintain strict control over reaction parameters:

- Temperature : Use jacketed reactors for uniform heat distribution.

- Mixing : Optimize stirring rates to prevent localized concentration gradients.

- Catalyst Loading : Adjust equivalents based on substrate accessibility (e.g., 1.5 equiv. DIPEA for gram-scale reactions) .

Perform Design of Experiments (DoE) to identify critical factors (e.g., residence time in flow chemistry setups).

Q. How does the steric environment of this compound affect its regioselectivity in cross-coupling reactions?

- Methodological Answer : The ethoxy group introduces steric hindrance, favoring coupling at the less hindered para position. Compare Suzuki-Miyaura reactions using Pd catalysts with bulky ligands (e.g., SPhos) versus smaller ligands (e.g., PPh₃). Analyze regioselectivity via ¹H NMR coupling constants and NOESY for spatial proximity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.